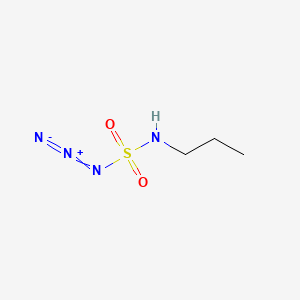
Sulfamoyl azide, propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamoyl azide, propyl- is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used as intermediates in organic synthesis. Sulfamoyl azides, in particular, are valuable due to their ability to participate in various chemical reactions, making them useful in the synthesis of a wide range of compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulfamoyl azide, propyl- can be synthesized through the reaction of sulfamoyl chloride with sodium azide. The reaction typically takes place in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The general reaction scheme is as follows:
R-SO2Cl+NaN3→R-SO2N3+NaCl
Industrial Production Methods: Industrial production of sulfamoyl azides often involves the use of continuous flow reactors to ensure safety and efficiency. The reaction conditions are carefully controlled to prevent the accumulation of azide intermediates, which can be hazardous.
Analyse Des Réactions Chimiques
Types of Reactions: Sulfamoyl azide, propyl- undergoes several types of reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles in S_N2 reactions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.
Coupling Reactions: Sulfamoyl azides can participate in coupling reactions with arylboronic acids to form N-arylsulfamides.
Common Reagents and Conditions:
Nucleophiles: Sodium azide (NaN_3), potassium azide (KN_3)
Reducing Agents: Lithium aluminum hydride (LiAlH_4), palladium on carbon (Pd/C) with hydrogen gas (H_2)
Catalysts: Copper chloride (CuCl) for coupling reactions
Major Products:
Substitution Reactions: Alkyl azides
Reduction Reactions: Primary amines
Coupling Reactions: N-arylsulfamides
Applications De Recherche Scientifique
Sulfamoyl azide, propyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sulfamoyl azide, propyl- involves its high reactivity due to the presence of the azide group. In nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers to form new bonds. In reduction reactions, the azide group is reduced to an amine, releasing nitrogen gas (N_2) in the process. In coupling reactions, the azide group participates in the formation of N-arylsulfamides through a copper-catalyzed process.
Comparaison Avec Des Composés Similaires
Sulfamoyl azide, propyl- can be compared with other azides such as:
Sodium azide (NaN_3): Commonly used as a reagent in organic synthesis and as a preservative in laboratories.
Azidomethyl compounds: Used in click chemistry for the synthesis of triazoles.
Sulfonyl azides: Similar to sulfamoyl azides but with different substituents on the sulfur atom.
Uniqueness: Sulfamoyl azide, propyl- is unique due to its specific reactivity and the ability to form N-arylsulfamides efficiently under mild conditions. This makes it particularly valuable in medicinal chemistry for the synthesis of bioactive compounds.
Propriétés
Numéro CAS |
33581-89-4 |
|---|---|
Formule moléculaire |
C3H8N4O2S |
Poids moléculaire |
164.19 g/mol |
Nom IUPAC |
1-(azidosulfonylamino)propane |
InChI |
InChI=1S/C3H8N4O2S/c1-2-3-5-10(8,9)7-6-4/h5H,2-3H2,1H3 |
Clé InChI |
KGRBMIBPWZDRPH-UHFFFAOYSA-N |
SMILES canonique |
CCCNS(=O)(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


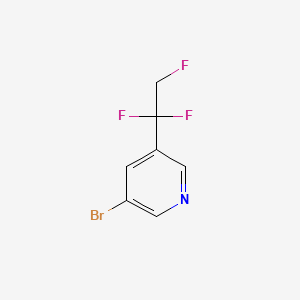


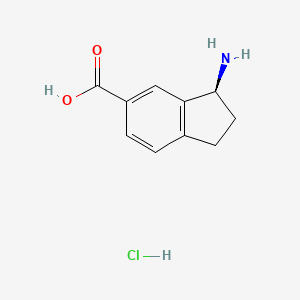
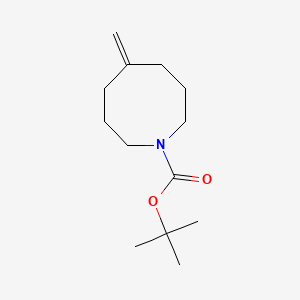

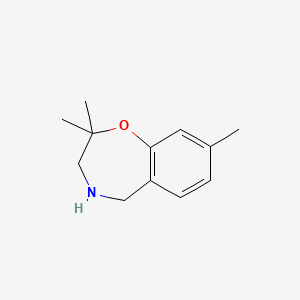
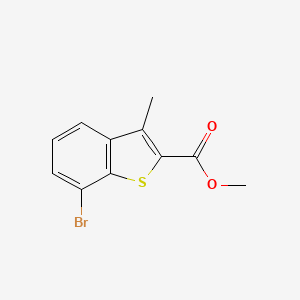
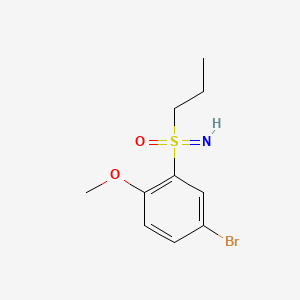
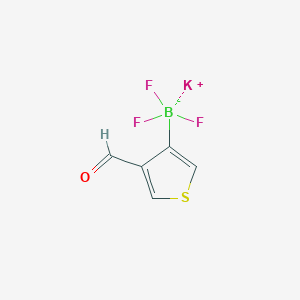
![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)
![{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13461991.png)
![3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
![Tert-butyl 7-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13462001.png)
